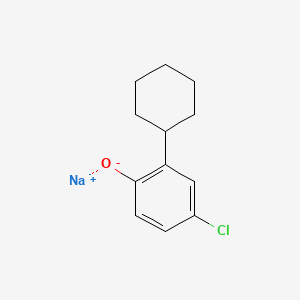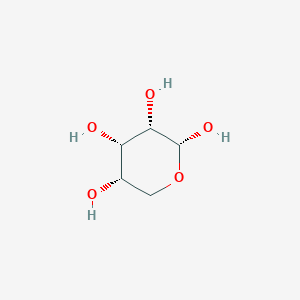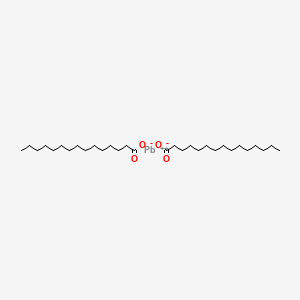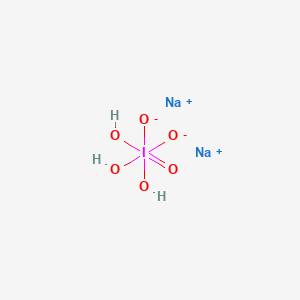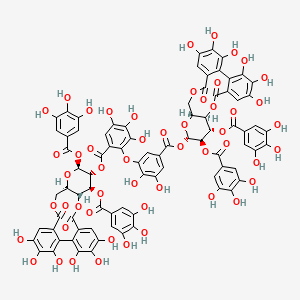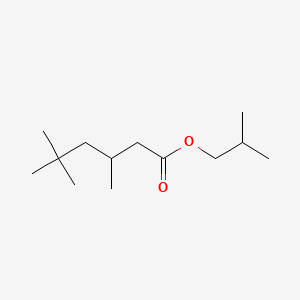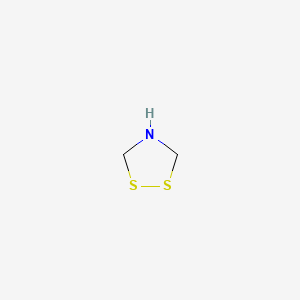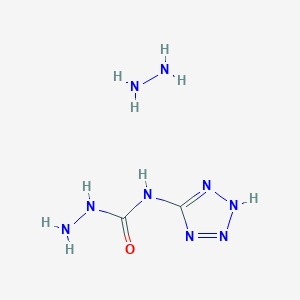
Ammonium 2,3-dimercaptopropanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 2,3-dimercaptopropanesulphonate is a chemical compound known for its chelating properties. It is primarily used to bind and remove heavy metals from the body, making it a valuable agent in the treatment of heavy metal poisoning. This compound is particularly effective against metals such as mercury, lead, and arsenic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium 2,3-dimercaptopropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its function as a chelating agent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions can yield thiol-containing compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of ammonium 2,3-dimercaptopropanesulphonate involves the formation of stable complexes with heavy metals. The compound’s sulfhydryl groups react with metal ions to form non-toxic, water-soluble complexes that are excreted from the body through urine . This process helps to reduce the toxic effects of heavy metals on the body’s enzyme systems and restore normal physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimercapto-1-propanesulfonic acid (DMPS): A related chelating agent used for similar purposes.
Dimercaptosuccinic acid (DMSA): Another chelating agent used in the treatment of heavy metal poisoning.
Dimercaprol (BAL): An older chelating agent with a broader range of applications.
Uniqueness
Ammonium 2,3-dimercaptopropanesulphonate is unique due to its high efficacy in forming stable complexes with heavy metals and its relatively low toxicity compared to other chelating agents. Its ability to be administered in various forms (oral, intravenous, and topical) also adds to its versatility .
Propriétés
Numéro CAS |
78286-02-9 |
|---|---|
Formule moléculaire |
C3H11NO3S3 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
azanium;2,3-bis(sulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |
Clé InChI |
IEMMVNULOJVGIP-UHFFFAOYSA-N |
SMILES canonique |
C(C(CS(=O)(=O)[O-])S)S.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
